molecular formula C14H13F3O2 B12986663 Rel-(1R,4R,5S)-1-(4-(trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid

Rel-(1R,4R,5S)-1-(4-(trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B12986663
M. Wt: 270.25 g/mol
InChI Key: FOGPQGGRXATHKG-DYLAAIIWSA-N
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Description

Rel-(1R,4R,5S)-1-(4-(trifluoromethyl)phenyl)bicyclo[211]hexane-5-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,4R,5S)-1-(4-(trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps often include the formation of the bicyclic core, introduction of the trifluoromethyl group, and subsequent functionalization to introduce the carboxylic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,4R,5S)-1-(4-(trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Rel-(1R,4R,5S)-1-(4-(trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rel-(1R,4R,5S)-1-(4-(trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bicyclic structure may contribute to its binding affinity and selectivity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Rel-(1R,4R,5S)-1-(4-(trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid can be compared with other similar compounds, such as:

    Bicyclo[2.1.1]hexane derivatives: Compounds with similar bicyclic structures but different functional groups.

    Trifluoromethyl-substituted compounds: Compounds with the trifluoromethyl group but different core structures.

The uniqueness of this compound lies in its combination of the bicyclic core and the trifluoromethyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H13F3O2

Molecular Weight

270.25 g/mol

IUPAC Name

(1R,4R,5S)-1-[4-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-carboxylic acid

InChI

InChI=1S/C14H13F3O2/c15-14(16,17)10-3-1-9(2-4-10)13-6-5-8(7-13)11(13)12(18)19/h1-4,8,11H,5-7H2,(H,18,19)/t8-,11-,13+/m1/s1

InChI Key

FOGPQGGRXATHKG-DYLAAIIWSA-N

Isomeric SMILES

C1C[C@]2(C[C@@H]1[C@@H]2C(=O)O)C3=CC=C(C=C3)C(F)(F)F

Canonical SMILES

C1CC2(CC1C2C(=O)O)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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